5-Aminovaleric acid hydrochloride (CAS 627-95-2) is a five-carbon omega-amino acid derivative supplied as a highly water-soluble, crystalline hydrochloride salt. In industrial and advanced materials research, it serves as a critical bifunctional building block. Its primary procurement value lies in its role as a stable monomer for specialty polyamides (such as nylon-5 and nylon-6,5), a precursor for active pharmaceutical ingredients (APIs), and a structure-directing additive in organic-inorganic halide perovskite solar cells. By locking the primary amine in a protonated state, the hydrochloride salt ensures extended shelf-life and predictable reactivity under rigorous processing conditions .
Procuring the free base of 5-aminovaleric acid (CAS 660-88-8) instead of the hydrochloride salt introduces severe processability risks at elevated temperatures. The free base is highly susceptible to spontaneous intramolecular dehydrative cyclization into delta-valerolactam (2-piperidone) when heated above 80 °C [1]. This uncontrolled cyclization alters reaction stoichiometry and degrades polymer molecular weight during polyamide synthesis. Furthermore, in perovskite thin-film fabrication, substituting 5-AVA HCl with shorter-chain analogs fails to provide the exact steric spacing required to optimally relax the crystal lattice, leading to inferior thermomechanical stability [2].
In the fabrication of methylammonium lead iodide (MAPbI3) perovskite films, the incorporation of 5-aminovaleric acid hydrochloride acts as a critical mechanical buffer. Studies demonstrate that adding just 1 mol% of 5-AVA HCl reduces the biaxial modulus of the tetragonal phase from 9.60 ± 0.44 GPa (pristine) to 7.95 ± 0.55 GPa [1]. During thermal cycling (25 to 105 °C), this additive decreases thermal stress buildup by approximately 35%, limiting it to 53 ± 10 MPa, and significantly mitigates grain boundary opening compared to the pristine baseline.
| Evidence Dimension | Biaxial modulus and thermal stress buildup |
| Target Compound Data | 7.95 GPa modulus; 53 MPa stress buildup (with 1 mol% 5-AVA HCl) |
| Comparator Or Baseline | 9.60 GPa modulus; ~81 MPa stress buildup (Pristine MAPbI3) |
| Quantified Difference | Biaxial modulus reduced by 1.65 GPa; thermal stress buildup reduced by ~35% |
| Conditions | Thin films thermally cycled from 25 to 105 °C using a multibeam optical stress sensor |
This mechanical relaxation is essential for preventing delamination and extending the operational longevity of commercial perovskite photovoltaic devices.
The hydrochloride salt form of 5-aminovaleric acid provides essential thermal stability compared to its free base counterpart. While the neutral free base undergoes spontaneous nucleophilic attack by the amine on the carboxylic carbon at temperatures approaching 80 °C—resulting in condensation to delta-valerolactam—the HCl salt keeps the amine protonated and non-nucleophilic [1]. This structural protection preserves the linear monomeric form during high-temperature drying and early-stage polymerization processes.
| Evidence Dimension | Resistance to spontaneous intramolecular cyclization |
| Target Compound Data | Stable as a linear precursor at elevated processing temperatures |
| Comparator Or Baseline | Free base cyclizes to delta-valerolactam at ~80 °C |
| Quantified Difference | HCl salt prevents premature lactamization via amine protonation |
| Conditions | Thermal processing and bulk storage conditions |
Prevents premature lactamization, ensuring accurate stoichiometry and high yields in the synthesis of linear polyamides and APIs.
5-Aminovaleric acid hydrochloride exhibits excellent aqueous solubility while providing a distinct, controlled acidic environment. A standard 1% aqueous solution of the HCl salt yields a pH of 4.5 to 6.0, whereas the zwitterionic free base buffers at a distinctly different isoelectric point [1]. Furthermore, specific commercial grades (low water content) offer a precise melting point of 93.0 to 97.0 °C, which facilitates highly reproducible dissolution and blending in sensitive biochemical assays and API formulations.
| Evidence Dimension | Solution pH and handling properties |
| Target Compound Data | pH 4.5-6.0 (1% solution); Melting point 93-97 °C (low water grade) |
| Comparator Or Baseline | Zwitterionic free base (neutral isoelectric buffering; Melting point 157.5 °C) |
| Quantified Difference | Delivers an acidic pH in solution and a lower, distinct melting profile |
| Conditions | 1% aqueous solution at standard ambient temperature |
Allows for precise pH control and predictable solubility kinetics in sensitive aqueous-phase chemical syntheses and biological formulations.
Due to its ability to lower the biaxial modulus and prevent grain boundary degradation, 5-AVA HCl is highly recommended as an additive for methylammonium lead iodide (MAPbI3) and mixed-dimensional perovskite solar cells. It directly translates the thermomechanical benefits identified in stress-sensor assays into extended device lifespans under real-world thermal cycling [1].
The compound's resistance to spontaneous high-temperature cyclization makes it the preferred precursor for synthesizing odd-carbon polyamides. By utilizing the hydrochloride salt, polymer chemists can avoid the premature formation of delta-valerolactam, ensuring proper chain elongation and predictable molecular weights during polycondensation [2].
5-AVA HCl serves as an essential, stable omega-amino acid building block in pharmaceutical manufacturing. Its controlled solubility and defined melting point (93-97 °C for low-water grades) make it ideal for the synthesis of peptidomimetics, targeted antibiotics, and specific lactam-based intermediates where strict stoichiometric control is required .